

[3-(Dimethylamino)phenyl]methanol physical and chemical properties

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Compound of Interest

Compound Name: [3-(Dimethylamino)phenyl]methanol

Cat. No.: B1265762

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An In-depth Technical Guide to [3-(Dimethylamino)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-(Dimethylamino)phenyl]methanol is an aromatic amino alcohol that holds interest within the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and relevant safety information.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **[3-(Dimethylamino)phenyl]methanol** are summarized below. These properties are essential for its handling, application in reactions, and purification.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	[1]
Appearance	Not explicitly stated, likely a liquid or low-melting solid	
Boiling Point	282-283 °C (lit.)	[1]
Density	1.056 g/mL at 25 °C (lit.)	[1]
Refractive Index (n ₂₀ /D)	1.577 (lit.)	[1]

Chemical Identifiers

Identifier	Value	Reference
CAS Number	23501-93-1	[1]
InChI	1S/C9H13NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-6,11H,7H2,1-2H3	[1]
InChIKey	YTUXZVSDDHCTBZ-UHFFFAOYSA-N	[1]
SMILES	CN(C)c1cccc(CO)c1	[1]

Synthesis of [3-(Dimethylamino)phenyl]methanol

The synthesis of **[3-(Dimethylamino)phenyl]methanol** can be achieved through the reduction of a suitable precursor, such as 3-(dimethylamino)benzoic acid or its corresponding aldehyde. Below is a representative experimental protocol for its synthesis via the reduction of 3-(dimethylamino)benzaldehyde.

Experimental Protocol: Reduction of 3-(Dimethylamino)benzaldehyde

Objective: To synthesize **[3-(Dimethylamino)phenyl]methanol** by the reduction of 3-(dimethylamino)benzaldehyde.

Materials:

- 3-(Dimethylamino)benzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Deionized water
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(dimethylamino)benzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C using an ice bath.
- **Reduction:** While stirring, slowly add sodium borohydride (1.1 to 1.5 equivalents) to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
- **Solvent Removal:** Remove the methanol from the reaction mixture using a rotary evaporator.
- **Extraction:** Transfer the remaining aqueous solution to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).
- **Washing and Drying:** Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude **[3-(Dimethylamino)phenyl]methanol**. The product can be further purified by column chromatography if necessary.

Spectroscopic Data

While a comprehensive set of experimentally obtained spectra under defined conditions is not readily available in public databases, typical spectral characteristics can be inferred from the structure:

- **¹H NMR:** Expected signals would include singlets for the dimethylamino protons, a singlet or triplet for the benzylic alcohol proton, a singlet or doublet for the methylene protons adjacent to the alcohol, and multiplets for the aromatic protons.
- **¹³C NMR:** Resonances for the methyl carbons of the dimethylamino group, the methylene carbon, and the aromatic carbons are expected.
- **IR Spectroscopy:** Characteristic peaks would include a broad O-H stretch from the alcohol group, C-H stretches from the aromatic and alkyl groups, C-N stretching, and C=C stretching from the aromatic ring.

- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety and Handling

[3-(Dimethylamino)phenyl]methanol should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

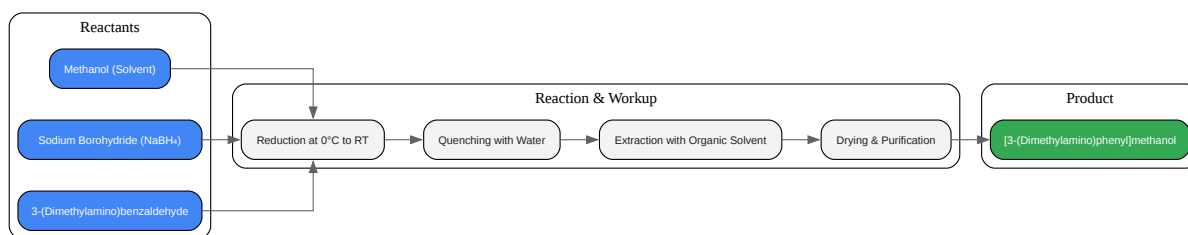
- Signal Word: Warning[1]
- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]

Precautionary Measures

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Logical Workflow: Synthesis of [3-(Dimethylamino)phenyl]methanol

The following diagram illustrates the synthetic workflow described in the experimental protocol.



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Caption: Synthetic workflow for **[3-(Dimethylamino)phenyl]methanol**.

Applications in Research and Drug Development

While specific signaling pathways involving **[3-(Dimethylamino)phenyl]methanol** are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The dimethylamino-phenyl group is a common pharmacophore. For instance, related Mannich bases have been investigated for a range of biological activities. The primary utility of **[3-(Dimethylamino)phenyl]methanol** in drug development is as a versatile intermediate for the synthesis of target molecules with potential therapeutic applications. Its functional groups allow for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.

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References

- 1. rsc.org [rsc.org]
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